molecular formula C20H17ClN2OS2 B2640659 3-(4-chlorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687564-84-7

3-(4-chlorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2640659
CAS No.: 687564-84-7
M. Wt: 400.94
InChI Key: DYNCAMFBNSTPNO-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring a 4-chlorophenyl group at position 3 and a (4-methylbenzyl)thio substituent at position 2. The 6,7-dihydro component indicates partial saturation of the thieno ring, distinguishing it from fully aromatic analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS2/c1-13-2-4-14(5-3-13)12-26-20-22-17-10-11-25-18(17)19(24)23(20)16-8-6-15(21)7-9-16/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNCAMFBNSTPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of the chlorophenyl and methylbenzyl thio groups. The structural integrity is confirmed through various spectroscopic methods such as NMR and mass spectrometry.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC17H18ClN3OS
Molecular Weight347.86 g/mol
Melting Point128-130 °C
SolubilitySoluble in DMSO and methanol

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains, indicating a potential role in treating infections caused by resistant bacteria.

Enzyme Inhibition

One of the most notable biological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. In vitro studies have demonstrated that certain derivatives possess IC50 values in the nanomolar range, suggesting high potency compared to standard drugs like donepezil .

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (nM)
3-(4-chlorophenyl)-...AChE0.11
Similar Derivative AAChE0.29
Similar Derivative BBuChE1.18

Cytotoxicity and Anticancer Activity

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The thieno[3,2-d]pyrimidine scaffold has been associated with promising anticancer activity due to its ability to induce apoptosis in tumor cells.

Case Study: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to apoptosis.

The biological activity of This compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : By inhibiting AChE, it increases acetylcholine levels in synaptic clefts, which may enhance cholinergic transmission.
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or function, leading to cell lysis.
  • Induction of Apoptosis : Through ROS generation and mitochondrial pathway activation, it triggers programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the thieno[3,2-d]pyrimidin-4(3H)-one core or related pharmacophores, enabling comparative analysis of substituent effects on physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents Melting Point (°C) Synthesis Yield (%) Key Characterization
Target Compound Thieno[3,2-d]pyrimidin-4(3H)-one (6,7-dihydro) 3-(4-chlorophenyl), 2-((4-methylbenzyl)thio) Not reported Not reported NMR, LC-MS (inferred)
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4(3H)-one (6,7-dihydro) 3-(2-methoxyphenyl), 2-[(4-chlorophenyl)methylsulfanyl] Not reported Not reported NMR (δ 163.2 ppm for carbonyl)
2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3b) Thieno[3,2-d]pyrimidin-4(3H)-one (aromatic) 2,6-bis(3-hydroxyphenyl), 3-methyl 303–304 57 1H-NMR, 13C-NMR, LC-MS
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-2-thione 1-(4-chlorophenyl), 4,4,6-trimethyl Not reported 62 X-ray crystallography, elemental analysis

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Hydroxyl groups (e.g., 3b in ) increase polarity and melting points (303–304°C) compared to methoxy or methylbenzyl analogs (e.g., 148–150°C for 3a ). The target compound’s (4-methylbenzyl)thio and 4-chlorophenyl groups likely confer moderate lipophilicity, suggesting enhanced membrane permeability over hydroxylated derivatives.
  • Methylation (e.g., 3a vs. 12 in ) reduces melting points (241–243°C → 148–150°C), highlighting how alkylation decreases crystallinity .

Synthetic Accessibility: Yields for thieno-pyrimidinone derivatives range from 48% to 61% (), influenced by steric hindrance and reaction conditions.

Biological Implications: Dihydropyrimidine-2-thiones () exhibit antibacterial and antitumor activities, attributed to the thione moiety and aryl substituents . The 2-((4-methylbenzyl)thio) group in the target compound may enhance selectivity for sulfur-binding enzymes (e.g., kinases or proteases) compared to simpler thioethers .

Research Findings and Limitations

  • Structural Characterization : The target compound’s NMR and LC-MS data are inferred from analogs (e.g., ), with 13C-NMR signals for carbonyl carbons typically appearing near δ 160–165 ppm .
  • Gaps in Data : Melting points and biological activity data for the target compound are absent in the provided evidence. Future studies should prioritize crystallography (as in ) and in vitro assays to validate hypothesized activities.
  • Comparative Pharmacological Potential: ’s dihydropyrimidine-2-thione demonstrates that 4-chlorophenyl groups synergize with heterocyclic cores to yield bioactive molecules. The target compound’s thieno-pyrimidinone scaffold may offer improved metabolic stability over dihydropyrimidines due to aromatic conjugation .

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